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Get Quote

Abstract & Introduction
The extraction of high-quality genomic DNA (gDNA) from tissues rich in polysaccharides,

polyphenols, and secondary metabolites (e.g., complex plant tissues, fungi, or mucilaginous

bacteria) presents a significant challenge for standard anionic detergent methods (like SDS).

This protocol details the use of Cetylpyridinium Bromide (CPB), a quaternary ammonium

cationic surfactant. While chemically similar to the more common Cetyltrimethylammonium

bromide (CTAB), CPB possesses a pyridinium head group containing an aromatic ring. This

structural difference can offer distinct advantages in solubilizing specific hydrophobic

secondary metabolites and forming stable complexes with polysaccharides in high-salt

conditions.

Key Application: This method is specifically designed to prevent the co-precipitation of

polysaccharides with DNA, a common failure point that renders gDNA insoluble or inhibitory to

downstream enzymatic reactions (PCR, Restriction Digestion).
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Mechanism of Action: The "Salt Switch"
Understanding the ionic chemistry of CPB is critical for protocol success. The interaction

between CPB and nucleic acids is governed by the Critical Salt Concentration (CSC).

The Bimodal Behavior of CPB
High Salt Conditions (> 0.7 M NaCl):

In the lysis buffer (typically 1.4 M NaCl), Na⁺ ions shield the negative charges on the DNA

phosphate backbone.

Result: DNA remains soluble.

Action: CPB binds to and precipitates acidic polysaccharides and proteins, or solubilizes

membranes, effectively stripping contaminants while leaving DNA in the aqueous phase.

Low Salt Conditions (< 0.4 M NaCl):

If the salt concentration drops, the positively charged CPB binds strongly to the negatively

charged DNA backbone.

Result: Formation of an insoluble CPB-DNA complex.

Note: This property is sometimes used for "reverse purification" (precipitating DNA to wash

it), but in this protocol, we maintain high salt to keep DNA soluble until isopropanol

precipitation.

Technical Insight: The aromatic pyridinium ring of CPB increases its hydrophobicity compared to

CTAB, potentially enhancing the removal of polyphenolic compounds which often mimic DNA

structure and contaminate pellets.
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Reagents & Preparation
Safety Note: CPB is an irritant. Chloroform is a carcinogen and volatile; use a fume hood.

A. CPB Lysis Buffer (100 mL)
Prepare fresh or store at room temperature (do not refrigerate, as CPB precipitates).

Component Final Conc. Amount for 100 mL Function

Cetylpyridinium

Bromide
2.0% (w/v) 2.0 g

Lysis &

Polysaccharide

complexing

NaCl 1.4 M 8.18 g
Prevents DNA-CPB

precipitation

Tris-HCl (pH 8.0) 100 mM 10 mL (1M stock) pH Buffer

EDTA (pH 8.0) 20 mM 4 mL (0.5M stock)
Chelates Mg²⁺

(inhibits DNases)

PVP-40 1-2% (w/v) 1.0 - 2.0 g Binds polyphenols

-Mercaptoethanol 0.2% (v/v)
200

L

Reduces protein

disulfides (Add just

before use)

B. Wash & Elution Reagents[1][2][3]
Chloroform:Isoamyl Alcohol (24:1): For phase separation.[1]

Isopropanol (Cold): For DNA precipitation.[2]

Ethanol (70%): For washing the pellet.[3]

TE Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0.

Experimental Protocol
Phase 1: Tissue Disruption & Lysis
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Grinding: Grind 100–200 mg of fresh tissue (or 20–50 mg dried tissue) into a fine powder

using liquid nitrogen and a mortar/pestle.

Why: Incomplete grinding is the #1 cause of low yield. The cell wall must be mechanically

breached.

Lysis: Transfer powder immediately to a 2.0 mL microcentrifuge tube containing 700

L of pre-warmed (65°C) CPB Lysis Buffer.

Incubation: Vortex vigorously to disperse clumps. Incubate at 65°C for 30–60 minutes. Invert

the tube every 10 minutes.

Critical Check: Ensure the slurry is free-flowing. If it is too viscous (gel-like), add more

buffer.

Phase 2: Phase Separation (De-proteinization)
Extraction: Add 700

L of Chloroform:Isoamyl Alcohol (24:1).

Emulsification: Mix by inversion or gentle rocking for 5–10 minutes. Do not vortex vigorously

at this stage to avoid shearing high-molecular-weight gDNA.

Centrifugation: Centrifuge at 12,000

g for 10 minutes at Room Temperature (RT).

Why RT? Cooling below 15°C can cause CPB/NaCl to precipitate, trapping DNA in the

interface.

Transfer: Carefully transfer the upper aqueous phase (supernatant) to a new tube. Avoid the

white interphase layer (proteins/debris).

Phase 3: DNA Precipitation
Precipitation: Measure the volume of the supernatant. Add 0.7 volumes of cold Isopropanol.
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Example: If you recovered 500

L, add 350

L Isopropanol.

Mixing: Gently invert the tube. You should see white, thread-like precipitates (gDNA).

Note: If the solution turns cloudy but no threads appear, incubate at -20°C for 20 minutes.

Pelleting: Centrifuge at 14,000

g for 15 minutes at 4°C.

Decanting: Discard the supernatant. A small white pellet should be visible.

Phase 4: Washing & Elution[1]
Wash: Add 500

L of 70% Ethanol. Dislodge the pellet gently. Centrifuge at 14,000

g for 5 minutes.

Why: This removes residual salt (NaCl) and CPB.

Dry: Remove ethanol. Air-dry the pellet for 5–10 minutes until the edges turn transparent. Do

not over-dry (pellet becomes insoluble).

Elution: Dissolve in 50–100

L of TE Buffer. Incubate at 37°C for 1 hour to facilitate dissolution.

RNase Treatment (Optional): Add 1

L RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.

Workflow Visualization
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Figure 1: Step-by-step workflow for CPB-mediated genomic DNA extraction.[3][1] Note the

critical separation of the aqueous phase containing DNA from the organic phase containing

CPB-complexed contaminants.

Comparative Analysis: CPB vs. Alternatives

Feature
SDS (Sodium
Dodecyl Sulfate)

CTAB
(Cetyltrimethylamm
onium bromide)

CPB
(Cetylpyridinium
Bromide)

Charge Anionic (-) Cationic (+) Cationic (+)

Polysaccharide

Removal
Poor (Co-precipitates) Excellent

Superior (for specific

aromatic interactions)

Lysis Strength High Moderate Moderate to High

Salt Sensitivity Low
High (Requires >0.7M

NaCl)

High (Requires >0.7M

NaCl)

Primary Use Case
Animal tissues,

Bacteria
Plants, Fungi

Complex Plants,

Mucilaginous Tissues

Troubleshooting & Self-Validation
Low Yield:

Cause: Incomplete grinding or old buffer.

Fix: Ensure tissue is powder before adding buffer. Re-heat buffer to 65°C to ensure CPB is

fully dissolved before use.

Impure DNA (A260/280 < 1.7):

Cause: Protein contamination or residual phenol/chloroform.

Fix: Repeat the Chloroform extraction step on the aqueous phase before adding

isopropanol.

Viscous/Jelly-like Pellet:
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Cause: Polysaccharide contamination.[2]

Fix: The salt concentration in the lysis buffer was likely too low (<1.0 M), causing CPB to

precipitate with the DNA. Ensure NaCl is 1.4 M.[4]
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Need Custom Synthesis?
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To cite this document: BenchChem. [Application Note: High-Molecular Weight Genomic DNA
Extraction using Cetylpyridinium Bromide (CPB)]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1612640/docs#application-note-high-
molecular-weight-genomic-dna-extraction-using-cetylpyridinium-bromide-cpb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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